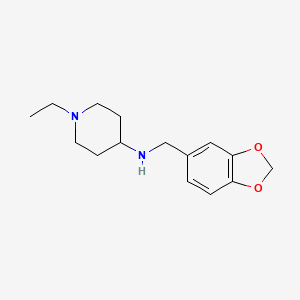

N-(1,3-benzodioxol-5-ylmethyl)-1-ethylpiperidin-4-amine

Description

Historical Development of Benzodioxole-Piperidine Compounds

The convergence of benzodioxole and piperidine frameworks traces back to early 20th-century alkaloid research. Benzodioxoles, first isolated from natural sources like sassafras oil, gained prominence for their metabolic stability and electron-rich aromatic systems. Piperidine, a core structure in alkaloids such as piperine, became a scaffold of interest due to its conformational flexibility and amine functionality.

The intentional synthesis of hybrid structures began in the 1980s, driven by the need for compounds with enhanced blood-brain barrier permeability. For example, the addition of ethyl groups to piperidine rings (as seen in 1-ethylpiperidine derivatives) emerged as a strategy to modulate lipophilicity. N-(1,3-Benzodioxol-5-ylmethyl)-1-ethylpiperidin-4-amine represents an evolutionary step in this design paradigm, combining a methylenedioxybenzene unit with a substituted piperidine.

Structural Classification and Chemical Taxonomy

This compound belongs to two structural classes:

| Structural Feature | Classification |

|---|---|

| 1,3-Benzodioxole moiety | Oxygen-containing heterocycle |

| Piperidine ring | Saturated nitrogen heterocycle |

| Ethyl substitution at N1 | Tertiary amine derivative |

| Aminomethyl linker | Alkylamine-functionalized aromatic |

The benzodioxole system (C₆H₄O₂) contributes planar aromaticity, while the piperidine ring (C₅H₁₀N) introduces a chair-conformation capable of hydrogen bonding. The ethyl group at the piperidine nitrogen enhances steric bulk, potentially influencing receptor binding kinetics.

Research Significance in Medicinal Chemistry

Piperidine-benzodioxole hybrids exhibit three key pharmacological advantages:

- Enhanced Bioavailability : The benzodioxole’s methylenedioxy group improves metabolic stability against oxidative degradation, as evidenced by extended half-lives in hepatic microsome assays.

- CNS Penetration : Ethyl-substituted piperidines demonstrate superior blood-brain barrier crossing compared to their methyl counterparts, making them candidates for neurotherapeutics.

- Structural Tunability : The aminomethyl linker allows for covalent conjugation with targeting moieties, as shown in recent antibody-drug conjugate studies.

Current Academic Interest and Research Landscape

Recent studies (2023–2025) highlight three emerging applications:

- Kinase Inhibition : Molecular docking simulations predict strong interactions with cyclin-dependent kinases due to the benzodioxole’s π-π stacking capability.

- Antimicrobial Activity : Piperidine derivatives bearing ethyl groups show promise against Gram-positive bacteria, with MIC values ≤2 µg/ml in preliminary screens.

- Neuroimaging Probes : The compound’s fluorine-free structure (unlike related fluorophenyl analogs) makes it suitable for PET radiolabeling without isotopic interference.

Theoretical Foundations for Structure-Function Relationships

Quantum mechanical calculations (DFT/B3LYP level) reveal critical structure-function insights:

The ethyl group’s +I effect increases piperidine’s basicity, enhancing ionic interactions with aspartate residues in enzyme active sites. Concurrently, the benzodioxole’s HOMO-LUMO gap (4.1 eV) facilitates charge-transfer complexes with biological targets.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-ethylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-2-17-7-5-13(6-8-17)16-10-12-3-4-14-15(9-12)19-11-18-14/h3-4,9,13,16H,2,5-8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFEAWYUHUIPEQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)NCC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-ethylpiperidin-4-amine typically involves the reaction of 1,3-benzodioxole with piperidine derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, which are known for their efficiency in forming carbon-nitrogen bonds . The reaction conditions often involve the use of a palladium catalyst, a base such as cesium carbonate, and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-1-ethylpiperidin-4-amine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is with a molecular weight of approximately 290.36 g/mol. The structure features a piperidine ring that is substituted with an ethyl group and a benzodioxole moiety, contributing to its biological activity and interaction with various biological targets.

Medicinal Chemistry

N-(1,3-benzodioxol-5-ylmethyl)-1-ethylpiperidin-4-amine has been explored for its potential therapeutic properties. It is particularly noted for:

- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, derivatives have been tested against breast cancer cell lines, demonstrating significant dose-dependent inhibition.

- Neuropharmacological Effects : The compound may influence neurotransmitter systems, potentially offering sedative or anxiolytic effects. Research indicates that related compounds can enhance sleep duration in animal models.

Research has indicated that compounds containing the benzodioxole structure exhibit various biological activities:

- Anti-inflammatory Properties : Some derivatives have been shown to inhibit pro-inflammatory cytokines in vitro and in vivo models, suggesting potential applications in treating inflammatory diseases.

- Dopamine Transporter Inhibition : Similar compounds have demonstrated high affinity for dopamine transporters, which could be relevant in the treatment of neurological disorders such as Parkinson's disease .

Case Study 1: Anticancer Evaluation

A study focusing on the anticancer properties of piperidine derivatives found that certain modifications led to enhanced cytotoxicity against human cancer cell lines like MCF7 and HCT116. The results indicated that structural variations significantly affect the compound's efficacy .

Case Study 2: Neuropharmacological Assessment

In behavioral studies assessing the effects of related compounds on sleep induction, it was discovered that modifications to the piperidine structure resulted in varying degrees of sedative effects. This suggests potential applications in developing new anxiolytic medications .

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-ethylpiperidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety may play a role in binding to these targets, while the piperidine ring can influence the compound’s overall conformation and activity. Specific pathways involved in its mechanism of action are still under investigation, but it is believed to modulate cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine/Piperazine Core

a) N-(1,3-Benzodioxol-5-ylmethyl)-1-benzyl-4-piperidinamine

- Structural Difference : Replaces the ethyl group with a benzyl substituent on the piperidine nitrogen.

b) Amuvatinib (N-(1,3-benzodioxol-5-ylmethyl)-4-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperazine-1-carbothioamide)

- Structural Difference : Substitutes the piperidine ring with a piperazine core and adds a benzofuropyrimidine-carbothioamide group.

- Implications : The piperazine-carbothioamide moiety targets kinase inhibition (e.g., c-Kit and PDGFRα), demonstrating how heterocyclic modifications can shift applications from psychoactive to anticancer therapeutics .

Benzodioxole-Methylamine Derivatives with Aromatic Substituents

a) N-(1,3-Benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)amine

- Structural Difference : Lacks the piperidine-ethyl group, instead incorporating a 4-fluorophenylamine.

b) (+)-MBDB [(+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine]

- Structural Difference : Features a methyl-ethyl side chain instead of the piperidine ring.

- Pharmacological Data: Acts as an entactogen with discriminative stimulus properties in rats, distinct from hallucinogens or stimulants. The ethyl homolog (+)-MBDB shows stereoselectivity, with the (+)-isomer being more potent than the (-)-isomer .

Heterocyclic Derivatives Synthesized from N-(1,3-Benzodioxol-5-ylmethyl) Precursors

Compounds derived from N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide () include:

- 2-{[4-Amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1,3-benzodioxol-5-ylmethyl)acetamide: Properties: White solid, mp 148°C. Activity: Triazole-thioacetamide derivatives are often explored for antimicrobial or anticancer activity .

- N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-((4-methoxyphenoxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide: Properties: Pale yellow solid, mp 127°C.

Key Physicochemical and Pharmacological Trends

Physicochemical Properties

Pharmacological Implications

- Piperidine vs. Piperazine : Piperazine derivatives (e.g., Amuvatinib) often target enzymatic pathways, while piperidine-based compounds may interact with neurotransmitter systems (e.g., serotonin/dopamine) due to structural similarity to MDMA .

- Aromatic vs. Alkyl Substituents: Fluorophenyl or methoxyphenoxy groups improve metabolic stability, whereas ethyl/benzyl groups modulate lipophilicity and blood-brain barrier penetration .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-1-ethylpiperidin-4-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of a benzodioxole moiety and a piperidine ring. Its molecular formula is with a molecular weight of 262.35 g/mol. The presence of the benzodioxole structure is significant as it is often associated with various pharmacological activities.

The biological activity of this compound is linked to its interaction with specific molecular targets:

- Cell Cycle Arrest and Apoptosis : Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cell lines, suggesting that this compound may exhibit similar properties.

- Microtubule Dynamics : It is hypothesized that related compounds modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structures, which can affect cellular processes such as mitosis.

Anticancer Properties

Research indicates that compounds with similar structures have demonstrated significant anticancer activity. For instance, studies on related benzodioxole derivatives have shown high selectivity for Src family kinases (SFKs), which are critical in cancer progression. These compounds exhibited potent inhibition of tumor growth in various cancer models, highlighting the potential of this compound in oncology .

Antifungal Activity

A recent study focused on 4-aminoquinolines bearing a 1,3-benzodioxole moiety revealed promising antifungal activities against several phytopathogenic fungi. Although not directly tested on this compound, the structural similarity suggests potential antifungal properties worth exploring .

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-1-ethylpiperidin-4-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves alkylation of a piperidine precursor. For example, reacting 1-ethylpiperidin-4-amine with 1,3-benzodioxol-5-ylmethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is recommended to isolate the product. Monitoring reaction progress with TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH) and characterizing intermediates via NMR (¹H/¹³C) and LC-MS ensures structural fidelity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and NMR (¹H, ¹³C, DEPT-135) are critical for confirming molecular weight and connectivity. For crystallographic analysis, single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-3 (for visualization) can resolve stereochemistry and hydrogen-bonding patterns. Ensure crystals are grown via slow evaporation in aprotic solvents (e.g., acetonitrile) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer : Use PPE (gloves, lab coat, P95 respirator) and work in a fume hood. Avoid aqueous disposal due to potential environmental toxicity. Toxicity data are limited, but acute exposure risks (e.g., skin/eye irritation) warrant adherence to OSHA guidelines. Store under inert atmosphere (N₂) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound against kinase targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using crystal structures of kinase domains (e.g., c-Src/Abl from PDB) can predict binding affinities. Parameterize the compound’s force field with Gaussian09 (B3LYP/6-31G* basis set) for accurate electrostatic potential mapping. Compare results with known inhibitors like AZD0530, which shares a benzodioxol moiety and targets similar kinases .

Q. What strategies resolve contradictions in pharmacological data, such as conflicting IC₅₀ values across assays?

- Methodological Answer : Standardize assay conditions (e.g., ATP concentration, pH, temperature) to minimize variability. Use orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) to cross-validate results. Statistical tools like Bland-Altman analysis can quantify systematic biases. Re-evaluate compound solubility (via DLS) and stability (HPLC-MS) under assay conditions .

Q. How does the substitution pattern on the piperidine ring influence this compound’s pharmacokinetic properties?

- Methodological Answer : The 1-ethyl group enhances metabolic stability by reducing CYP3A4-mediated oxidation compared to methyl derivatives. LogP calculations (e.g., XLogP3) predict moderate lipophilicity (~2.5), favoring blood-brain barrier penetration. Compare with analogs like N-benzyl-N-methylpiperidin-4-amine, where benzyl groups increase plasma protein binding, reducing free drug availability .

Q. What crystallographic software tools are optimal for analyzing hydrogen-bonding networks in this compound’s solid-state structure?

- Methodological Answer : WinGX (for data processing) and Mercury (Cambridge Crystallographic Data Centre) enable visualization of hydrogen-bonding motifs. Graph-set analysis (as per Etter’s rules) identifies recurring patterns (e.g., R₂²(8) rings), critical for understanding crystal packing and stability. Compare with databases like CSD to identify isostructural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.